Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate
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Overview
Description
Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is a chemical compound known for its unique structure and properties It is composed of an undec-10-en-1-yl group attached to a 3-[4-(hexyloxy)phenyl]prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves the esterification of undec-10-en-1-ol with 3-[4-(hexyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives with different functional groups
Scientific Research Applications
Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Undec-10-ynoic acid, hex-4-yn-3-yl ester
- 4-(undec-10-en-1-yloxy)benzoic acid
Uniqueness
Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
219868-07-2 |
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Molecular Formula |
C26H40O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
undec-10-enyl 3-(4-hexoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H40O3/c1-3-5-7-9-10-11-12-13-15-23-29-26(27)21-18-24-16-19-25(20-17-24)28-22-14-8-6-4-2/h3,16-21H,1,4-15,22-23H2,2H3 |
InChI Key |
ASPVMQSHOBTIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCC=C |
Origin of Product |
United States |
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